3-Bromo-8-fluoroquinoline

Catalog No.
S2740883
CAS No.
855477-01-9
M.F
C9H5BrFN
M. Wt
226.048
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-8-fluoroquinoline

CAS Number

855477-01-9

Product Name

3-Bromo-8-fluoroquinoline

IUPAC Name

3-bromo-8-fluoroquinoline

Molecular Formula

C9H5BrFN

Molecular Weight

226.048

InChI

InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H

InChI Key

LSJWECDASRDXEY-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CN=C2C(=C1)F)Br

Solubility

not available

3-Bromo-8-fluoroquinoline is a heterocyclic aromatic compound with the chemical formula C₉H₅BrFN. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms enhances its reactivity and biological efficacy, making it a valuable compound in scientific research and industrial applications.

3-Bromo-8-fluoroquinoline appears as a yellow crystalline solid with a melting point of 91-94°C and a boiling point of 307-308°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. The molecular weight of this compound is 219.06 g/mol, and it exhibits strong infrared absorption peaks indicative of its functional groups.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield various derivatives.
  • Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Heck reactions, can introduce aryl or alkyl groups into the quinoline ring.

The synthesis typically involves the bromination of 8-fluoroquinoline, which occurs through an electrophilic substitution mechanism. The process may utilize strong acids like hydrobromic acid or sulfuric acid to facilitate the reaction.

3-Bromo-8-fluoroquinoline exhibits significant biological activities, including:

  • Antibacterial Properties: It has been shown to inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Antifungal Activity: The compound is effective against fungi such as Candida albicans and Aspergillus niger.
  • Anticancer Effects: It demonstrates cytotoxicity against several cancer cell lines, including those from breast, liver, and lung cancers. Its mechanisms include inducing apoptosis and inhibiting cell proliferation and invasion.
  • Antiviral Properties: 3-Bromo-8-fluoroquinoline has shown promise in inhibiting the replication of viruses like hepatitis B virus and human immunodeficiency virus.

The synthesis of 3-Bromo-8-fluoroquinoline generally involves:

  • Bromination: Bromine is introduced to the quinoline structure using bromination agents such as N-bromosuccinimide.
  • Fluorination: Fluorine can be introduced via nucleophilic substitution methods using fluorinating agents like Selectfluor.
  • Characterization Techniques: Various methods including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Research indicates that 3-Bromo-8-fluoroquinoline interacts with various biological targets through mechanisms such as:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Binding Interactions: Direct binding to macromolecules can alter their function or activity.
    These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-Bromo-8-fluoroquinoline, each exhibiting unique properties:

Compound NameKey FeaturesDifferences from 3-Bromo-8-Fluoroquinoline
3-BromoquinolineLacks fluorine; different biological activityNo fluorine atom affects reactivity
8-FluoroquinolineContains fluorine only; used in antibioticsNo bromine atom alters its chemical properties
3,8-DibromoquinolineContains two bromine atoms; potentially higher reactivityIncreased steric hindrance due to additional bromine
4-Bromo-8-fluoroquinolineDifferent position of bromine; used in drug discoveryDifferent reactivity profile due to bromine position

The uniqueness of 3-Bromo-8-fluoroquinoline lies in the combination of both bromine and fluorine substitutions, enhancing its chemical reactivity and biological activity compared to other similar compounds .

XLogP3

2.9

Dates

Modify: 2023-08-16

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